

Measuring P-glycoprotein Inhibition in Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: *P-gp inhibitor 5*

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Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux transporter.^{[1][2]} It is highly expressed in various tissues, including the gastrointestinal tract, liver, kidneys, and the blood-brain barrier, where it plays a significant role in limiting the absorption and distribution of a wide array of xenobiotics, including many therapeutic drugs.^{[3][4]} Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.^{[1][3]} Consequently, the assessment of a compound's potential to inhibit P-gp is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs) and to overcome MDR in cancer.^{[2][3]}

This document provides detailed protocols for commonly used in vitro cell-based assays to determine the P-gp inhibitory potential of test compounds. These assays are essential for screening compound libraries, characterizing lead candidates, and supporting regulatory submissions.^[5]

Principle of P-gp Inhibition Assays

The fundamental principle behind most P-gp inhibition assays is to measure the transport of a known P-gp substrate in the presence and absence of a test compound. If the test compound is a P-gp inhibitor, it will block the efflux of the substrate, leading to its intracellular

accumulation or altered transport across a cell monolayer. Several techniques are available, primarily categorized as substrate accumulation/efflux assays and transport assays across polarized cell monolayers.[\[3\]](#)

Key Cell Lines for P-gp Inhibition Assays

The choice of cell line is critical for obtaining reliable and reproducible data. Commonly used cell lines include:

- Caco-2: A human colon adenocarcinoma cell line that spontaneously differentiates into polarized monolayers morphologically and functionally resembling the small intestinal epithelium. It endogenously expresses several transporters, with P-gp being functionally predominant.[\[3\]](#)[\[6\]](#)
- MDCK-MDR1: Madin-Darby canine kidney cells transfected with the human MDR1 gene. This cell line provides a robust system with high P-gp expression and low background from other transporters.[\[3\]](#)
- LLC-PK1-MDR1: A porcine kidney epithelial cell line transfected with the human MDR1 gene, offering a low transporter background.[\[3\]](#)
- K562/MDR and MCF7/MDR: Human leukemia and breast cancer cell lines, respectively, that have been selected for overexpression of P-gp and are often used in cancer research.[\[2\]](#)[\[7\]](#)

Experimental Protocols

This section details the protocols for three widely used P-gp inhibition assays: the Calcein-AM assay, the Rhodamine 123 efflux assay, and the Digoxin bidirectional transport assay.

Protocol 1: Calcein-AM Accumulation Assay

The Calcein-AM assay is a rapid, high-throughput fluorescence-based method to assess P-gp inhibition.[\[8\]](#)[\[9\]](#) Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[\[8\]](#)[\[10\]](#) Inside the cell, it is hydrolyzed by intracellular esterases into the hydrophilic and highly fluorescent molecule, calcein.[\[8\]](#)[\[10\]](#) Calcein-AM is a P-gp substrate and is actively effluxed from cells overexpressing P-gp.[\[10\]](#) P-gp inhibitors block this efflux, leading

to increased intracellular accumulation of calcein and a corresponding increase in fluorescence.[8][10]

Materials:

- P-gp overexpressing cells (e.g., K562/MDR, MDCK-MDR1)
- Parental cell line (as a negative control)
- 96-well black, clear-bottom tissue culture plates
- Calcein-AM stock solution (1 mM in DMSO)
- Known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control
- Test compounds
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

- **Cell Seeding:** Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24-48 hours.
- **Compound Preparation:** Prepare serial dilutions of the test compounds and the positive control (Verapamil) in cell culture medium.
- **Treatment:** Remove the culture medium from the wells and wash the cells once with warm PBS. Add the prepared compound solutions to the respective wells. Include wells with medium only as a negative control.
- **Calcein-AM Loading:** Prepare a working solution of Calcein-AM at a final concentration of 0.25-1 μ M in cell culture medium. Add this solution to all wells.

- Incubation: Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.
- Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Data Analysis: The P-gp inhibitory activity is calculated as the percentage increase in fluorescence in the presence of the test compound compared to the control (cells treated with Calcein-AM only). IC50 values (the concentration of inhibitor that causes 50% of the maximum inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Rhodamine 123 Efflux Assay

Similar to the Calcein-AM assay, the Rhodamine 123 efflux assay is a fluorescence-based method to measure P-gp activity.^[2] Rhodamine 123 is a fluorescent cationic dye that is a well-characterized P-gp substrate.^{[11][12]} In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cell.^[13] P-gp inhibitors block this efflux, leading to an increase in intracellular Rhodamine 123 fluorescence.^[2]

Materials:

- P-gp overexpressing cells (e.g., MCF7/MDR, Caco-2)
- Parental cell line
- 96-well black, clear-bottom tissue culture plates
- Rhodamine 123 stock solution (1 mg/mL in DMSO)
- Known P-gp inhibitor (e.g., Verapamil) as a positive control
- Test compounds
- PBS
- Cell culture medium

- Fluorescence microplate reader or flow cytometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate as described for the Calcein-AM assay.
- Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or positive control in culture medium for 30-60 minutes at 37°C.
- Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 μ M and incubate for another 30-60 minutes at 37°C, protected from light.
- Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux and remove extracellular dye.
- Fluorescence Measurement: Add fresh, pre-warmed medium and immediately measure the intracellular fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm) or by flow cytometry.

Data Analysis: The data analysis is similar to the Calcein-AM assay. The increase in fluorescence intensity correlates with the P-gp inhibitory potential of the test compound. IC₅₀ values are determined from the dose-response curve.

Protocol 3: Digoxin Bidirectional Transport Assay

The digoxin transport assay is considered a "gold standard" for assessing P-gp inhibition, particularly for regulatory submissions.^{[5][6]} This assay utilizes polarized cell monolayers, such as Caco-2 or MDCK-MDR1, grown on permeable filter supports.^{[6][14]} The transport of a P-gp substrate, typically radiolabeled digoxin, is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.^{[6][15]} P-gp, being an efflux transporter, will actively pump digoxin in the B-to-A direction. An inhibitor will reduce this B-to-A transport.

Materials:

- Polarized cell monolayers (Caco-2 or MDCK-MDR1) grown on permeable supports (e.g., Transwell™ plates)
- [³H]-Digoxin

- Known P-gp inhibitor (e.g., Verapamil, Ketoconazole)
- Test compounds
- Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
- Scintillation counter and scintillation fluid

Procedure:

- Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
- Compound Preparation: Prepare solutions of the test compound and positive control in transport buffer.
- Transport Study:
 - A-to-B Transport: Add the transport buffer containing [³H]-Digoxin and the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
 - B-to-A Transport: Add the transport buffer containing [³H]-Digoxin and the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
- Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
- Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh buffer.
- Quantification: Determine the amount of [³H]-Digoxin in the samples using a liquid scintillation counter.

Data Analysis: The apparent permeability coefficient (P_{app}) is calculated for both A-to-B and B-to-A directions. The efflux ratio (ER) is then calculated as the ratio of P_{app} (B-to-A) / P_{app} (A-to-B). A significant reduction in the efflux ratio in the presence of a test compound indicates P-gp inhibition.

Data Presentation

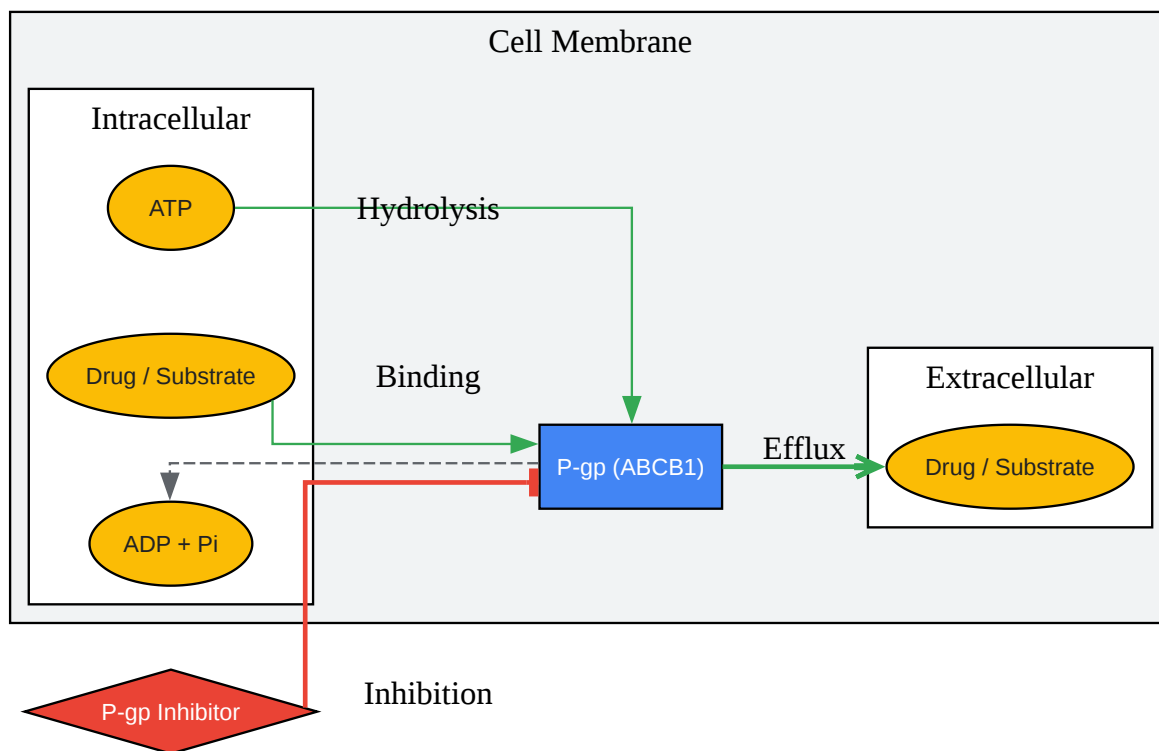
The quantitative data from P-gp inhibition assays are typically summarized to determine the inhibitory potency of test compounds.

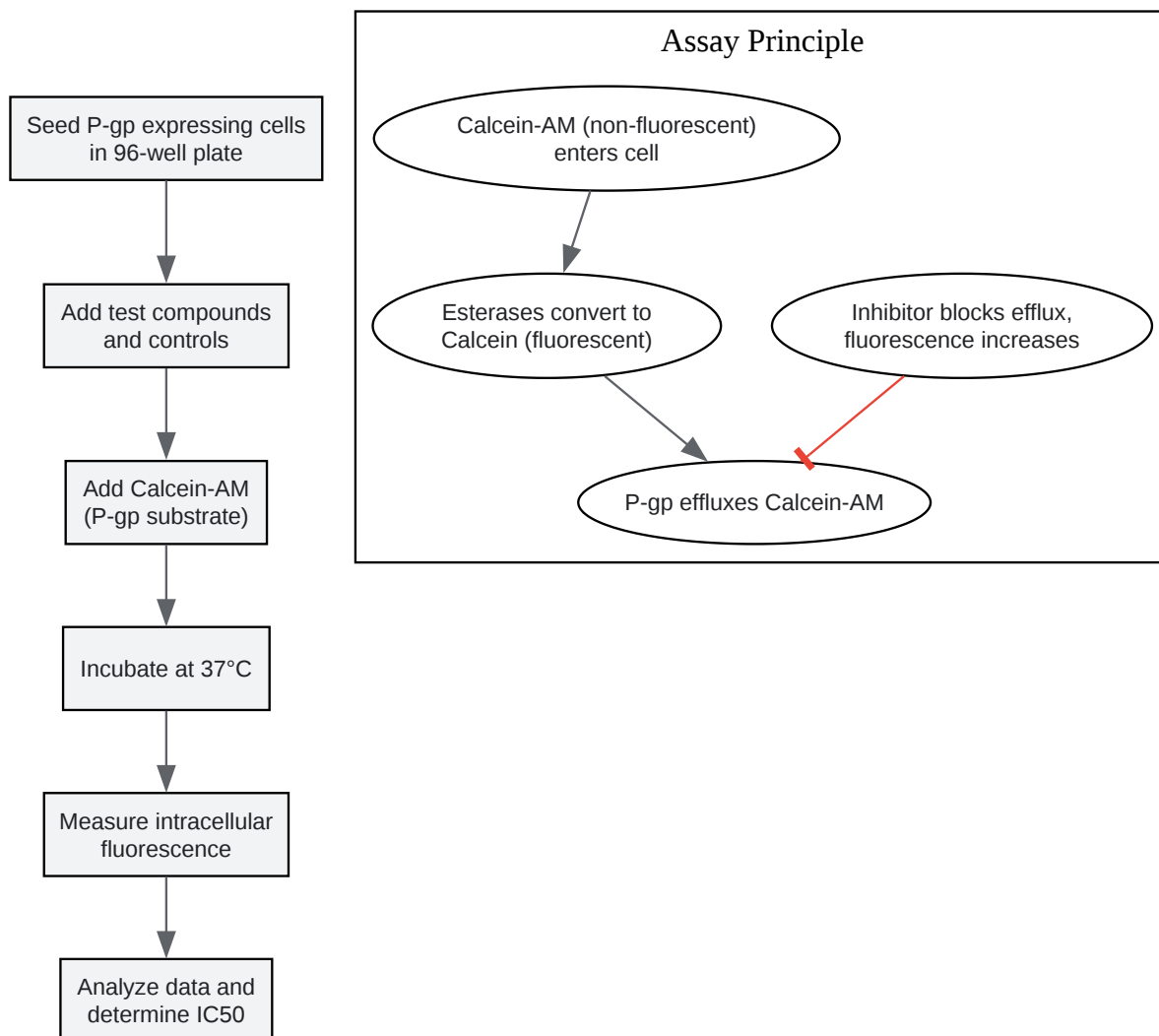
Table 1: IC50 Values for Known P-gp Inhibitors in Different Assay Systems

Compound	Assay Type	Cell Line	Substrate	IC50 (μM)	Reference
Verapamil	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	~5-10	[2]
Cyclosporin A	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	~1-5	[2]
Elacridar	Rhodamine 123 Accumulation	MCF7R	Rhodamine 123	~0.05	[2]
Ketoconazole	Digoxin Transport	Caco-2	Digoxin	~1-5	[5]
Quinidine	Digoxin Transport	Caco-2	Digoxin	~5-10	[5]

Visualizations

P-gp Efflux Pump Mechanism and Inhibition





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